molecular formula C17H32N2O4 B7110665 tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate

tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate

Cat. No.: B7110665
M. Wt: 328.4 g/mol
InChI Key: FLWDUEBPQBVXBU-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O4/c1-16(2,3)23-15(21)18-17(7-11-22-12-8-17)6-10-19-9-4-5-14(19)13-20/h14,20H,4-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDUEBPQBVXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CCN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative and a pyrrolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]oxan-4-yl]carbamate is unique due to its combination of a tert-butyl group, a pyrrolidine ring, and an oxane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

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